
金雀花碱
描述
Synthesis Analysis
Laburnine synthesis involves biomimetic approaches and formal syntheses, utilizing various methodologies to achieve the complex molecular structure. A notable method includes a direct Mannich type diastereoselective biomimetic cyclization using acetal as a pro-nucleophile, leading to the hydroxymethyl substituted bicyclic framework, facilitating the formal synthesis of laburnine alongside other bicyclic alkaloids such as epilupinine and isoretronecanol (Koley et al., 2014). Additionally, functionalized pyroglutamates have been employed in the asymmetric Michael addition reaction, leading to formal syntheses of laburnine (Liang et al., 2019).
Molecular Structure Analysis
The molecular structure of laburnine is characterized by a bicyclic framework that is crucial for its biological activity. The synthesis routes often involve strategic cyclization reactions that construct the core bicyclic structure, underlining the importance of molecular architecture in the synthesis of complex alkaloids like laburnine. The stereochemistry and functional group placement are critical for the biological activity of laburnine, making the molecular structure analysis an essential aspect of its study.
Chemical Reactions and Properties
Laburnine undergoes various chemical reactions that are pivotal in its synthesis and modification. These reactions include diastereoselective cyclizations, Michael addition, and enantioselective syntheses, which are crucial for constructing the laburnine framework with the desired stereochemistry (Brambilla et al., 2014). The chemical properties of laburnine, such as its reactivity and interaction with other molecules, are influenced by its unique molecular structure.
Physical Properties Analysis
The physical properties of laburnine, including its solubility, melting point, and optical activity, are influenced by its molecular structure. The thermodynamic properties of laburnine in various solutions have been studied, revealing insights into its dissolution behaviors and interactions with solvents (Li et al., 2012). These properties are essential for understanding the stability and formulation of laburnine for potential applications.
科学研究应用
合成和生物活性: 金雀花碱与异雷公藤醇等化合物一直是生物有机和合成界关注的主题。研究人员探索了金雀花碱的不对称和对映异构特异合成,强调了其在药物化学中的重要性 (Brambilla, Davies, Fletcher, & Thomson, 2014)。
热力学性质: 已研究金雀花碱在葡萄糖和盐溶液中的溶解行为,提供了对其溶解性和热力学性质的见解,这对于其临床应用至关重要 (Li, Pu, & Zhao, 2012)。
西τισ碱和戒烟: 在金雀花中高浓度发现的西τισ碱(含有金雀花碱)已被用作戒烟辅助剂。其成本效益和作为伐尼克兰等人工尼古丁部分激动剂的替代品的潜力一直是研究的重点 (Aveyard & West, 2013)。
植物中的生物碱分析: 已对包括金雀花碱在内的喹诺里西啶生物碱在各种植物中的研究进行研究,以了解其对癌细胞系的细胞毒活性。这项研究对于探索金雀花碱和相关化合物的潜在抗癌特性至关重要 (Petruczynik et al., 2020)。
金雀花树中的西τισ碱盐: 从含有金雀花碱的金雀花树中分离和分析西τισ碱盐,有助于了解其分子结构和药理应用的潜力 (Niedźwiecka, Przybył, & Kubicki, 2012)。
双环生物碱的总合成: 对包括金雀花碱在内的各种双环生物碱的总合成的研究,提供了合成复杂有机化合物的仿生方法的见解,为药物应用开辟了途径 (Koley, Srinivas, Krishna, & Gupta, 2014)。
作用机制
Target of Action
Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine or (1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are known to possess biological activities such as tumor inhibitory activities . .
Mode of Action
The exact mode of action of Laburnine is not fully understood due to the limited research available. As a pyrrolizidine alkaloid, it may share similar modes of action with other compounds in this class. Some pyrrolizidine alkaloids have been shown to inhibit tumor growth
Biochemical Pathways
Pyrrolizidine alkaloids, including Laburnine, are azabicyclo[3.3.0]octane-based natural products . They exist widely in various plant families and insects
Pharmacokinetics
A study on the thermodynamic properties of Laburnine in saline and glucose solutions provides some insights into its dissolution behaviors . .
Result of Action
As a pyrrolizidine alkaloid, it may share similar effects with other compounds in this class, such as tumor inhibitory activities . .
属性
IUPAC Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187124 | |
| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3348-73-0 | |
| Record name | (+)-Trachelanthamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Laburnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LABURNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ1D9E8IRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Laburnine?
A: Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine, is a naturally occurring pyrrolizidine alkaloid. It is found in various plant species, including those belonging to the genera Planchonella, Heliotropium, Crotalaria, and Senecio. [, , , ]
Q2: What is the molecular formula and weight of Laburnine?
A2: The molecular formula of Laburnine is C8H15NO, and its molecular weight is 141.21 g/mol.
Q3: Has Laburnine been found in nature as a free base or in conjugated forms?
A: Laburnine has been found in plants as both the free base and in various esterified forms. For example, in Planchonella species, it exists as the free base alongside its tiglate and benzoate esters. [] In Heliotropium curassavicum, it is found as the curassavate ester (curassavine) and as esters with (+)-viridifloric acid (coromandaline) and (-)-trachelanthic acid (heliovicine). []
Q4: What are the primary synthetic approaches to Laburnine?
A4: Several synthetic strategies have been developed to access Laburnine, showcasing its significance in organic chemistry. These approaches often utilize readily available chiral starting materials and employ key reactions such as:
- Asymmetric self-Mannich reaction: This strategy utilizes chiral catalysts to control the stereochemistry of the reaction, leading to either (+)-Laburnine or its enantiomer, (-)-trachelanthamidine. []
- Diels-Alder reaction: Cycloaddition reactions employing chiral auxiliaries, like α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide, offer diastereoselective routes to (+)-Laburnine. [, , ]
- Tandem acyliminocyclization and retro-Diels-Alder reaction: This approach utilizes stereocontrol imparted by a bicyclo[2.2.1]heptene moiety in a chiral γ-hydroxy lactam followed by a Diels-Alder cycloreversion to access (+)-Laburnine. []
- Enamino ester reduction: This strategy exploits the chiral induction from (S)-α-methylbenzylamine during the catalytic or chemical reduction of pyrrolidine tetrasubstituted β-enamino esters. This approach provides a short and enantioselective route to (+)-Laburnine. [, ]
- Double reductive cyclization: This versatile protocol begins with a diastereoselective conjugate addition of an enantiopure lithium amide to an α,β-unsaturated ester. This is followed by tandem hydrogenolysis/hydrogenation to efficiently construct the pyrrolizidine core, enabling access to (+)-Laburnine. []
- Stereoselective radical addition: Utilizing (5R)-5-menthyloxy-2[5H]-furanone as a chiral starting material, stereoselective radical addition of tertiary amines followed by a three-step transformation offers an efficient route to (+)-Laburnine. [, ]
- Palladium-catalyzed intramolecular allylation: This strategy utilizes a palladium catalyst to promote the cyclization of a suitable precursor, enabling the stereoselective formation of (-)-trachelanthamidine, the enantiomer of (+)-Laburnine. []
- Sigmatropic rearrangement of vinyl aziridines: This novel method involves the rearrangement of 2-vinyl aziridine 2-carboxylates derived from chiral sulfinimines to produce chiral cyclic sulfoximines, which can be further transformed into Laburnine. [, ]
- Base-induced formal [3+2] annulation and intramolecular cyclization: This approach involves a base-mediated coupling-cyclization of α-sulfonylacetamide with (Z)-2-bromoacrylate, followed by intramolecular cyclization, ultimately leading to (±)-trachelanthamidine. [, ]
- Tributyltin hydride-mediated radical cyclization: This method utilizes a radical cyclization of (2S)-N-(α-chloroacetyl)-2-ethenylpyrrolidines derived from (S)-prolinol to access (-)-trachelanthamidine. []
- Claisen rearrangement and C-allylation of homoproline derivatives: This approach utilizes a Claisen rearrangement or direct C-allylation of homoproline esters to construct a key intermediate that can be further elaborated to furnish both (-)-trachelanthamidine and (-)-isoretronecanol. []
- Intramolecular carbenoid displacement (ICD) reaction: This method utilizes a carbon-carbon bond formation at the α-position to the nitrogen atom through an intramolecular carbenoid displacement reaction of diazo-sulfide or diazo-selenide derivatives, providing access to (±)-trachelanthamidine. [, ]
- Organocatalytic asymmetric Mannich cyclization: This strategy uses a chiral organocatalyst to promote the asymmetric Mannich cyclization of hydroxylactams with acetals, affording enantioenriched (-)-trachelanthamidine. []
- Phosphine-catalyzed [4+1] annulation: This method involves a phosphine-catalyzed annulative rearrangement of allenylic carbamates, proceeding through phosphonium diene intermediates, and has been applied in concise formal syntheses of (±)-trachelanthamidine. [, ]
Q5: What is the biosynthetic origin of Laburnine?
A: Laburnine is biosynthesized from the common alkaloid precursor, putrescine. Labeling studies have shown that putrescine is incorporated into the pyrrolizidine ring structure of Laburnine. [, ]
Q6: What is the role of trachelanthamidine in pyrrolizidine alkaloid biosynthesis?
A: Trachelanthamidine is considered a key intermediate in the biosynthesis of various pyrrolizidine alkaloids. It can be further hydroxylated and esterified to generate the structural diversity observed in this family of natural products. []
Q7: Is Laburnine incorporated into more complex pyrrolizidine alkaloids?
A: Yes, feeding experiments using radiolabeled trachelanthamidine have shown that it is efficiently incorporated into more complex pyrrolizidine alkaloids like retrorsine and echinatine. [, ]
Q8: Are there any known applications of Laburnine in organic synthesis?
A: Laburnine's dense functionalization and stereochemical complexity make it a valuable synthetic target. It can serve as a chiral building block for synthesizing other complex molecules, including pharmaceuticals and natural products. [, ]
Q9: What is known about the stability of Laburnine?
A: While specific studies on Laburnine's stability are limited within the provided research, it is known that alkaloids can be sensitive to factors like light, temperature, pH, and oxidizing agents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



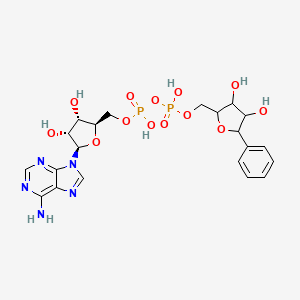

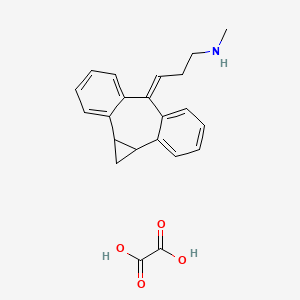
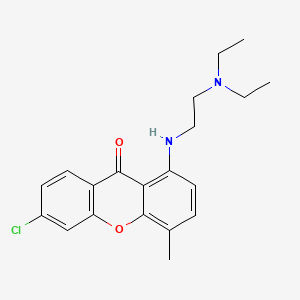
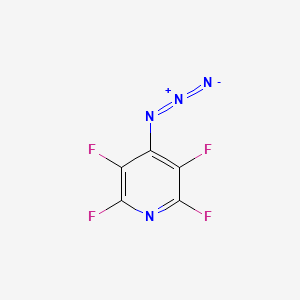

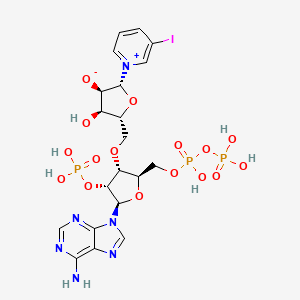

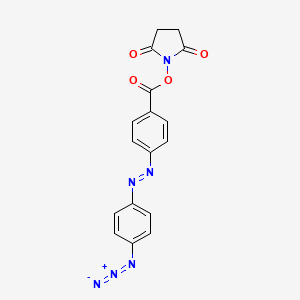
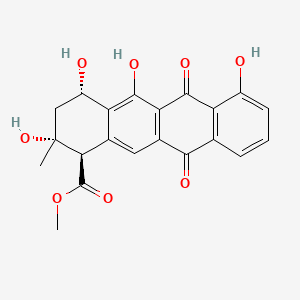
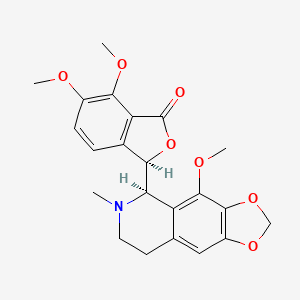
![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)
